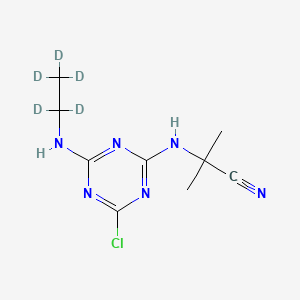

Cyanazine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanazine-d5 is a deuterated form of cyanazine, a synthetic triazine herbicide widely used to control broadleaf weeds and grasses in agricultural crops. The molecular formula of this compound is C9H8D5ClN6, and it has a molecular weight of 245.72. This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanazine-d5 can be synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The deuterium atoms are introduced during the synthesis process to replace specific hydrogen atoms, resulting in the deuterated form .

Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions typically include controlled temperatures and pressures to optimize the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanazine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cyanazine oxide, while reduction can yield cyanazine amine .

Applications De Recherche Scientifique

Cyanazine-d5 is a deuterated derivative of the herbicide cyanazine, which is primarily utilized in scientific research, particularly as an analytical standard in environmental studies. This article explores the applications of this compound across various scientific domains, including its role in analytical chemistry, environmental monitoring, and toxicological studies.

Analytical Chemistry

This compound serves as an internal standard in various analytical methods, particularly gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). The use of this isotopically labeled compound aids in quantifying the concentrations of cyanazine and its degradation products in complex matrices such as soil, water, and biological samples.

Case Study: Method Development for Pesticide Detection

A study outlined in the EPA Method 523 describes the utilization of this compound as a surrogate standard for the determination of triazine pesticides in water samples. The method involves fortifying samples with isotopically enriched surrogates before extraction, which enhances the reliability of the results obtained through GC/MS analysis .

Environmental Monitoring

The application of this compound extends to environmental monitoring, where it is used to track the fate and transport of cyanazine in aquatic environments. By employing solid-phase extraction techniques followed by HPLC analysis, researchers can effectively measure the concentration of cyanazine and its metabolites in seawater and freshwater ecosystems.

Data Table: Recovery Rates for Extraction Techniques

| Extraction Technique | Recovery Rate (%) |

|---|---|

| Solid-Phase Extraction (SPE) | 90.6 |

| Liquid-Liquid Extraction (LLE) | 71.9 |

| On-site Solid Phase Microextraction | 98.1 |

This table illustrates the efficiency of different extraction methods when analyzing pesticide residues, highlighting the superior performance of SPE when utilizing standards like this compound .

Toxicological Studies

Research into the toxicological effects of cyanazine has been facilitated by using this compound as a reference compound. Studies have indicated potential carcinogenic effects associated with triazine herbicides, including cyanazine. By utilizing deuterated standards, researchers can accurately assess exposure levels and their corresponding biological impacts.

Case Study: Carcinogenicity Assessment

A systematic review evaluated cancer incidence among populations exposed to cyanazine. The findings suggested mixed results regarding its carcinogenic potential; however, studies using this compound helped clarify exposure-response relationships by providing precise measurements of environmental concentrations .

Agricultural Research

In agricultural research, this compound is employed to study herbicide efficacy and environmental persistence. Understanding how cyanazine behaves in various soil types and climatic conditions can inform best practices for pesticide application and regulatory measures.

Mécanisme D'action

The mechanism of action of Cyanazine-d5 involves its interaction with specific molecular targets and pathways. This compound inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and disrupting the production of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate . This leads to the death of the targeted weeds and grasses.

Comparaison Avec Des Composés Similaires

Atrazine: Another triazine herbicide used for weed control.

Simazine: Similar to atrazine, used in agricultural settings.

Propazine: A triazine herbicide with similar applications and properties.

Cyanazine-d5’s deuterated nature makes it particularly valuable in research applications where isotopic labeling is required for accurate quantification and analysis.

Activité Biologique

Cyanazine-d5 is a deuterated form of cyanazine, a triazine herbicide primarily used for controlling a variety of grass and broadleaf weeds. The compound is characterized by its chemical structure, which includes deuterium atoms that replace hydrogen atoms in the cyanazine molecule, potentially influencing its biological activity and pharmacokinetics.

| Property | Value |

|---|---|

| CAS Number | 1190003-29-2 |

| Molecular Formula | C9H8D5ClN6 |

| Molecular Weight | 245.72 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 442.4 ± 47.0 °C |

| Melting Point | 167.5 - 169 °C |

| Flash Point | 221.4 ± 29.3 °C |

This compound is noted for its non-genotoxic properties, making it a subject of interest in both agricultural and environmental studies .

Herbicidal Efficacy

This compound exhibits significant herbicidal activity, similar to its non-deuterated counterpart. Research indicates that the inclusion of cyanazine in complex formulations can enhance its solubility and efficacy against various weed species. A study demonstrated that the inclusion complex of cyanazine with hydroxypropyl-beta-cyclodextrin (HPβCD) resulted in improved herbicidal performance against Echinochloa crusgalli (barnyard grass). The following data summarizes the effects observed:

| Treatment | Average Root Length (cm) | Average Plant Height (cm) | Average Fresh Weight (g) |

|---|---|---|---|

| This compound | 4.77 ± 0.11 | 15.08 ± 0.14 | 0.060 ± 0.001 |

| Physical Mixture | 3.33 ± 0.11 | 12.70 ± 0.12 | 0.056 ± 0.002 |

| Inclusion Complex (with HPβCD) | Not specified | Not specified | Not specified |

The results indicate that the inclusion complex had the strongest herbicidal activity, attributed to enhanced water solubility of this compound, which facilitates better uptake by target plants .

The mechanism by which this compound exerts its herbicidal effects involves inhibition of photosynthesis, specifically targeting photosystem II in plants. This leads to disruption in the electron transport chain, ultimately resulting in plant death under competitive conditions with other flora.

Study on Environmental Impact

A significant body of research has focused on the environmental impact and degradation pathways of cyanazine and its derivatives, including this compound. Studies have shown that while cyanazine is effective as a herbicide, it poses risks to aquatic ecosystems due to runoff and leaching into water bodies.

Key Findings:

- Cyanazine is not genotoxic, which suggests lower risks for mutagenicity in non-target organisms.

- Its degradation products may exhibit different biological activities, necessitating comprehensive environmental monitoring .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of deuterated compounds like this compound suggests that deuteration can alter metabolic pathways and half-lives compared to their non-deuterated analogs. This aspect is particularly relevant for understanding the behavior of this compound in biological systems and its potential therapeutic applications.

Propriétés

IUPAC Name |

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.